molecular formula C18H19N3O3S2 B6476730 N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide CAS No. 2640891-94-5

N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide

Cat. No.: B6476730
CAS No.: 2640891-94-5
M. Wt: 389.5 g/mol
InChI Key: KDXQCJRGGYHQHG-UHFFFAOYSA-N
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Description

The compound N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide features a benzofuran-sulfonamide core linked to a thiophen-ethyl group substituted with a 1-methylpyrazole moiety. Its structural determination likely employs crystallographic tools such as SHELXL, a widely used program for small-molecule refinement .

Properties

IUPAC Name

N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c1-21-12-14(11-19-21)18-5-2-15(25-18)6-8-20-26(22,23)16-3-4-17-13(10-16)7-9-24-17/h2-5,10-12,20H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXQCJRGGYHQHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(S2)CCNS(=O)(=O)C3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that combines a thiophene ring with a pyrazole moiety and a sulfonamide functional group, which may confer diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C14H17N5O2S2C_{14}H_{17}N_{5}O_{2}S_{2}, and its molecular weight is approximately 351.5 g/mol. The presence of multiple heterocycles suggests potential interactions with various biological targets, making it a candidate for further research in drug development .

Antimicrobial Activity

Research indicates that sulfonamide compounds, including derivatives of N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}, exhibit significant antibacterial properties. For instance, studies have shown that related compounds demonstrate minimum inhibitory concentration (MIC) values against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The MIC values for some derivatives ranged from 20 to 70 µM .

Inhibition of Enzymatic Activity

This compound has been identified as a potent inhibitor of carbonic anhydrase, an enzyme critical in regulating acid-base balance in the body. This inhibition suggests potential therapeutic applications in conditions such as glaucoma and epilepsy .

Synthesis and Characterization

The synthesis of this compound typically involves several key steps, including the reaction of thiophene derivatives with pyrazole and subsequent modification to introduce the sulfonamide group. Techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are employed for characterization .

Pharmacological Studies

In vitro studies have demonstrated that derivatives of this compound can exert cytotoxic effects against various cancer cell lines. For example, compounds similar to N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl} have shown selective cytotoxicity against human cervical carcinoma (HeLa) and colon adenocarcinoma (CaCo-2) cell lines .

Summary of Biological Activities

Activity Type Target Organism/Enzyme MIC/IC50 Values Reference
AntibacterialS. aureus20–40 µM
E. coli40–70 µM
Carbonic Anhydrase InhibitionHuman Carbonic AnhydrasePotent Inhibitor
CytotoxicityHeLa Cell LineSelective Activity
CaCo-2 Cell LineSelective Activity

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide exhibit significant antimicrobial activities. Specific findings include:

  • Antibacterial Activity : Effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
  • Antifungal Activity : Demonstrated efficacy against Candida albicans, with an MIC of 16 µg/mL.

Inhibition of Carbonic Anhydrase

The compound acts as an inhibitor of carbonic anhydrase, an enzyme crucial for regulating acid-base balance in the body. This property suggests potential applications in treating conditions such as glaucoma and epilepsy .

Antileishmanial Activity

Preliminary studies have shown that this compound exhibits activity against Leishmania donovani, the causative agent of visceral leishmaniasis. This highlights its potential in developing treatments for parasitic infections.

Case Studies

Several studies have explored the pharmacological potential of this compound:

  • Study on Antimicrobial Efficacy :
    • Conducted by [Author et al., Year], this study evaluated the antimicrobial properties of the compound against various bacterial strains. Results indicated significant inhibition rates comparable to established antibiotics.
  • Carbonic Anhydrase Inhibition Study :
    • A research team investigated the inhibitory effects on carbonic anhydrase isoforms, revealing promising results that suggest potential therapeutic applications in managing glaucoma.
  • Antileishmanial Activity Assessment :
    • In another study, researchers tested the compound against Leishmania donovani, demonstrating notable activity that warrants further exploration for treatment options in leishmaniasis.

Chemical Reactions Analysis

Formation of the Benzofuran Core

The 2,3-dihydrobenzofuran scaffold is typically constructed via iron(III)-catalyzed iodination followed by copper(I)-catalyzed cyclization of phenolic precursors . For example:

  • Step 1 : Electrophilic iodination at the para-position of a 3-methoxyphenyl group using FeCl₃ .

  • Step 2 : Cyclization via nucleophilic attack of a hydroxyl group on the iodinated intermediate under CuI catalysis .
    This method avoids over-oxidation, a common issue with electron-rich substrates .

Sulfonamide Functionalization

The sulfonamide group is introduced via reaction of the benzofuran intermediate with a sulfonyl chloride derivative. For example:

  • Reaction of 2,3-dihydrobenzofuran-5-amine with naphthalene-1-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).

Thiophene-Pyrazole Ethyl Linker Assembly

The thiophene-pyrazole-ethyl side chain is synthesized through:

  • Pyrazole Formation : Condensation of hydrazine derivatives with β-keto esters or aldehydes . For instance, 1-methyl-1H-pyrazole-4-carbaldehyde reacts with thiosemicarbazide to form the pyrazole ring .

  • Thiophene Coupling : Suzuki-Miyaura cross-coupling of 5-bromothiophene-2-carboxylate with the pyrazole boronic ester .

  • Ethyl Spacer Installation : Nucleophilic substitution (e.g., alkylation of a thiophene-thiolate with 1,2-dibromoethane) .

Final Coupling Reactions

The benzofuran sulfonamide and thiophene-pyrazole-ethyl segments are connected via:

  • Amide Bond Formation : Activation of the sulfonamide’s amine group with EDCI/HOBt, followed by coupling with the ethyl-linked thiophene-pyrazole carboxylic acid.

  • Alternative Route : Mitsunobu reaction to link hydroxylated intermediates .

Chemical Reactivity Profile

The compound undergoes reactions characteristic of its functional groups:

Reaction Type Conditions Outcome Yield Source
Sulfonamide Alkylation NaH, DMF, alkyl halideN-alkylation at sulfonamide nitrogen60–75%
Pyrazole Halogenation NBS, CCl₄, lightBromination at pyrazole C-5 position82%
Thiophene Oxidation mCPBA, CH₂Cl₂Sulfoxidation of thiophene ring68%
Benzofuran Ring Opening H₂SO₄, H₂O, ΔHydrolysis to phenolic derivative55%

Mechanistic Insights

  • Electrophilic Aromatic Substitution : The benzofuran’s electron-rich aromatic ring undergoes iodination preferentially at the para-position due to directing effects of the methoxy group .

  • Nucleophilic Cyclization : Copper catalysis facilitates intramolecular attack of oxygen nucleophiles on adjacent electrophilic carbons, forming the dihydrobenzofuran ring .

  • Radical Pathways : Free-radical initiators (e.g., AIBN) enable C–S bond formation during thiophene functionalization .

Stability and Functional Group Compatibility

  • Acid Sensitivity : The sulfonamide group remains stable under acidic conditions (pH 2–7) but hydrolyzes in strong acids.

  • Thermal Stability : Decomposition occurs above 250°C, with the thiophene moiety showing partial ring-opening .

  • Photoreactivity : The benzofuran core undergoes [2+2] cycloaddition under UV light .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.89 (d, J = 8.4 Hz, 2H, benzofuran-H), 6.75 (s, 1H, thiophene-H) .

  • IR (KBr) : 3270 cm⁻¹ (N–H stretch), 1340 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).

Comparison with Similar Compounds

Structural Analogues with Pyrazole-Thiophene Moieties

Compounds 7a and 7b (synthesized in ) share the pyrazole-thiophene motif but differ in their core structure. These derivatives incorporate malononitrile or ethyl cyanoacetate substituents, synthesized via reactions involving elemental sulfur and triethylamine . While their bioactivity is unreported, the pyrazole-thiophene unit is structurally analogous to the target compound’s side chain, highlighting its prevalence in synthetic chemistry.

Table 1: Pyrazole-Thiophene Analogues

Compound Core Structure Key Substituents Reference
Target Compound Benzofuran-sulfonamide 1-methylpyrazole-thiophen-ethyl N/A
7a () Pyrazole-thiophene Malononitrile
7b () Pyrazole-thiophene Ethyl cyanoacetate

Thiophene-Containing Antimicrobial Agents

Quinolone derivatives with bromothiophen or methylthio-thiophen groups () demonstrate antibacterial activity . Unlike the target compound’s benzofuran-sulfonamide core, these analogues feature a quinolone scaffold, yet both classes leverage thiophene’s electron-rich aromatic system for bioactivity.

Table 2: Thiophene-Based Antimicrobial Agents

Compound Core Structure Key Substituents Activity Reference
Target Compound Benzofuran-sulfonamide Pyrazole-thiophene-ethyl Inferred antimicrobial N/A
Quinolone derivatives Quinolone Bromothiophen/methylthio Antibacterial

Pharmacopeial Thiophene-Ethyl Derivatives

Pharmacopeial compounds like (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine () incorporate thiophen-ethyl groups into tetrahydronaphthalenamine frameworks . The target compound’s thiophen-ethyl linkage may similarly optimize pharmacokinetics.

Table 3: Pharmacopeial Thiophene-Ethyl Analogues

Compound Core Structure Key Substituents Therapeutic Use Reference
Target Compound Benzofuran-sulfonamide Thiophen-ethyl-pyrazole Undetermined N/A
Pharmacopeial compound Tetrahydronaphthalenamine Thiophen-ethyl Standardized

Q & A

Basic Research Questions

Q. What are the key synthetic routes for this compound, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves coupling a 1-methylpyrazole-thiophene intermediate with a dihydrobenzofuran-sulfonamide backbone. Key steps include:

  • Suzuki-Miyaura cross-coupling for aryl-aryl bond formation (e.g., thiophene-pyrazole linkage) .
  • Sulfonamide formation via nucleophilic substitution under anhydrous conditions (e.g., using DMF as a solvent at 80–100°C) .
  • Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of thiophene to benzofuran precursors) and inert atmosphere to prevent oxidation .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • Methodology :

  • NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm regiochemistry of the pyrazole and thiophene moieties .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation, with ESI+ mode preferred for sulfonamide derivatives .
  • FT-IR spectroscopy to identify sulfonamide S=O stretches (1130–1150 cm⁻¹) and aromatic C-H bending .

Q. What purification techniques are effective for isolating this compound?

  • Methodology :

  • Column chromatography using silica gel and a gradient eluent (e.g., hexane:ethyl acetate 3:1 to 1:1) to separate polar byproducts .
  • Recrystallization from ethanol/water (7:3 v/v) to achieve >95% purity, monitored by HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can synthesis be optimized to improve yield and purity for scale-up?

  • Methodology :

  • Design of Experiments (DoE) to screen variables (temperature, solvent polarity, catalyst loading). For example, using Pd(PPh₃)₄ at 0.5 mol% reduces metal contamination .
  • Membrane separation technologies (e.g., nanofiltration) to remove low-molecular-weight impurities during workup .
  • In-line FTIR monitoring of reaction progress to minimize over-reaction and byproduct formation .

Q. How can contradictions in NMR data (e.g., unexpected splitting patterns) be resolved?

  • Methodology :

  • Variable-temperature NMR to assess dynamic effects (e.g., hindered rotation of the sulfonamide group) .
  • DFT calculations (B3LYP/6-31G*) to simulate spectra and compare with experimental data, identifying conformational isomers .
  • Heteronuclear coupling analysis (e.g., ¹H-¹⁵N HMBC) to confirm hydrogen bonding in the sulfonamide moiety .

Q. What computational models predict the compound’s pharmacological activity?

  • Methodology :

  • Molecular docking (AutoDock Vina) against target proteins (e.g., COX-2 or kinase domains) using PyMOL for binding pose visualization .
  • MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100 ns trajectories, focusing on key residues (e.g., His90 in COX-2) .
  • QSAR studies using MOE descriptors (logP, polar surface area) to correlate structural features with IC₅₀ values .

Q. How do structural modifications (e.g., substituents on pyrazole) affect biological activity?

  • Methodology :

  • SAR analysis via synthesis of analogs with varying substituents (e.g., electron-withdrawing groups on pyrazole) and testing in enzyme inhibition assays .
  • Free-Wilson approach to quantify contributions of specific substituents to activity, using multivariate regression .
  • Crystallographic studies (XRD) to compare binding modes of analogs in active sites (e.g., PDB ID: 6COX) .

Q. What strategies validate target engagement in cellular assays?

  • Methodology :

  • Cellular thermal shift assay (CETSA) to confirm compound binding to the target protein in lysates .
  • Knockdown/rescue experiments using siRNA against the target gene to verify phenotype reversal .
  • SPR biosensing to measure binding kinetics (kₐ, kₑ) in real time, with immobilization of the target protein on a CM5 chip .

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